1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C₇H₁₁NO₂S and a molecular weight of 173.24 g/mol . This compound is characterized by the presence of a cyclobutane ring, a methanesulfonylmethyl group, and a carbonitrile group. It is primarily used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
The synthesis of 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with methanesulfonyl chloride and sodium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The methanesulfonylmethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(Methanesulfonylmethyl)cyclopentane-1-carbonitrile: This compound has a cyclopentane ring instead of a cyclobutane ring, leading to different reactivity and properties.
1-(Methanesulfonylmethyl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring provides increased stability and different chemical behavior compared to the cyclobutane derivative.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
1-(methylsulfonylmethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQRVYFPAFGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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